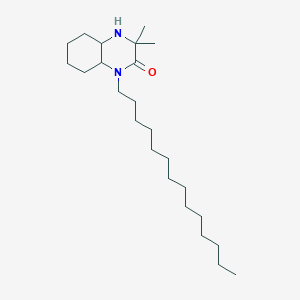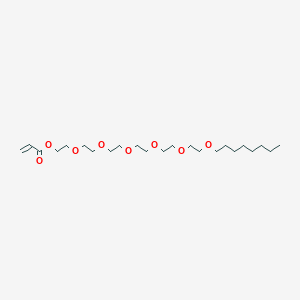
2-Aminododecanoic acid;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminododecanoic acid;4-methylbenzenesulfonic acid is a compound that combines the properties of an amino acid and a sulfonic acid The amino acid component, 2-Aminododecanoic acid, is a derivative of dodecanoic acid with an amino group attached to the second carbon The sulfonic acid component, 4-methylbenzenesulfonic acid, is a derivative of benzene with a sulfonic acid group attached to the fourth carbon and a methyl group attached to the first carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminododecanoic acid;4-methylbenzenesulfonic acid can be achieved through a multi-step process. One common method involves the reaction of dodecanoic acid with ammonia to form 2-Aminododecanoic acid. This reaction typically requires high temperatures and pressures to facilitate the formation of the amino acid.
For the sulfonic acid component, 4-methylbenzenesulfonic acid can be synthesized through the sulfonation of toluene. This reaction involves the use of sulfuric acid as a sulfonating agent and is typically carried out at elevated temperatures to ensure complete conversion of toluene to 4-methylbenzenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminododecanoic acid;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of sulfonyl derivatives.
Substitution: Formation of various substituted amino acids.
Applications De Recherche Scientifique
2-Aminododecanoic acid;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 2-Aminododecanoic acid;4-methylbenzenesulfonic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylbenzenesulfonic acid: Similar structure but with a different position of the amino group.
4-Methylbenzenesulfonic acid: Lacks the amino group, making it less versatile in certain reactions.
2-Aminododecanoic acid: Lacks the sulfonic acid group, limiting its applications in certain fields.
Uniqueness
2-Aminododecanoic acid;4-methylbenzenesulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
92625-29-1 |
|---|---|
Formule moléculaire |
C19H33NO5S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
2-aminododecanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C12H25NO2.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15;1-6-2-4-7(5-3-6)11(8,9)10/h11H,2-10,13H2,1H3,(H,14,15);2-5H,1H3,(H,8,9,10) |
Clé InChI |
CJVJMRUAERKXID-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(=O)O)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![(3-{[(2-Methyloct-3-yn-2-yl)oxy]methoxy}prop-1-yn-1-yl)benzene](/img/structure/B14355467.png)









